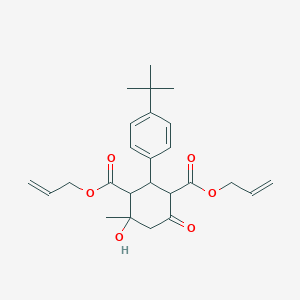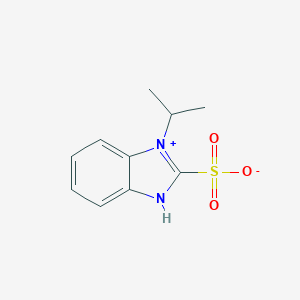
N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide, commonly known as CFTRinh-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that regulates the movement of salt and water across cell membranes. Mutations in the CFTR gene lead to the development of cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases.
Mécanisme D'action
N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 inhibits the function of N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide by binding to a specific site on the protein. The binding of N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 to N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide prevents the opening of the ion channel, thereby reducing the movement of salt and water across cell membranes. This leads to the restoration of ion transport in cells expressing mutant N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide proteins.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 can increase the activity of mutant N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide proteins, leading to an improvement in ion transport across cell membranes. In vivo studies using animal models of cystic fibrosis have shown that N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 can improve lung function by reducing inflammation and increasing mucus clearance. N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 has also been shown to have anti-inflammatory effects in other disease models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 has also been shown to have a high degree of specificity for N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide, reducing the likelihood of off-target effects. However, one limitation of N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172. One area of interest is the development of more potent and selective N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide inhibitors. Another area of research is the development of N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide modulators that can increase the activity of mutant N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide proteins. Additionally, there is ongoing research on the use of N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 in combination with other drugs for the treatment of cystic fibrosis and other diseases. Finally, there is interest in the development of new animal models for cystic fibrosis that can better mimic the human disease.
Méthodes De Synthèse
N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 5-chloro-2-methylphenylamine with 2-fluorobenzenesulfonyl chloride in the presence of a base to form the intermediate N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide. The intermediate is then purified and converted into N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 using a series of reactions involving various reagents and solvents.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases. In vitro studies have shown that N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 can increase the activity of mutant N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide proteins that are defective in their ion channel function. In vivo studies using animal models of cystic fibrosis have shown that N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 can improve lung function and reduce inflammation. N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamideinh-172 has also been studied for its potential applications in other diseases such as polycystic kidney disease, diarrhea, and pancreatitis.
Propriétés
Nom du produit |
N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide |
|---|---|
Formule moléculaire |
C13H11ClFNO2S |
Poids moléculaire |
299.75 g/mol |
Nom IUPAC |
N-(5-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C13H11ClFNO2S/c1-9-6-7-10(14)8-12(9)16-19(17,18)13-5-3-2-4-11(13)15/h2-8,16H,1H3 |
Clé InChI |
IQQXAJIOPIZQGR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC=C2F |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 4-[bis(phenylsulfonyl)amino]benzoate](/img/structure/B249743.png)







